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molecular formula C16H11NO B3045552 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline CAS No. 109722-74-9

5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline

Cat. No. B3045552
M. Wt: 233.26 g/mol
InChI Key: MOPKKHSEOPGEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=c1[nH]c2c(c3ccccc13)C(O)c1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:20]([SiH:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[OH:1][CH:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2-[c:9]2[nH:10][c:11](=[O:19])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18]21.[OH:27][C:28]([C:29]([F:30])([F:31])[F:32])=[O:33]>>[CH2:2]1[c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2-[c:9]2[nH:10][c:11](=[O:19])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC[SiH](CC)CC
Name
O=c1[nH]c2c(c3ccccc13)C(O)c1ccccc1-2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=c1[nH]c2c(c3ccccc13)C(O)c1ccccc1-2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
O=c1[nH]c2c(c3ccccc13)Cc1ccccc1-2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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